molecular formula C12H11NO4S2 B062339 Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate CAS No. 175201-55-5

Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate

Cat. No. B062339
CAS RN: 175201-55-5
M. Wt: 297.4 g/mol
InChI Key: RMDFXHNYCGZJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate” is a derivative of thiophene, a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of “Methyl 3-amino-2-thiophenecarboxylate” is 157.19 . The empirical formula is C6H7NO2S .


Chemical Reactions Analysis

Thiophene derivatives have been synthesized by heterocyclization of various substrates . In 2018, a one-pot strategy was disclosed for the synthesis of various 4-alkoxy-5-amino-3-methylthiophene-2-carbonitriles .


Physical And Chemical Properties Analysis

“Methyl 3-amino-2-thiophenecarboxylate” is a solid substance with a boiling point of 100-102 °C/0.1 mmHg and a melting point of 62-64 °C .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including “Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate”, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Thiophene derivatives exhibit anti-inflammatory properties . They can be used in the development of new drugs for treating inflammatory diseases.

Antimicrobial Properties

Thiophene derivatives also show antimicrobial properties . They can be used in the development of new antimicrobial agents.

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . They can help protect metals and other materials from corrosion.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . These are a type of field-effect transistor using an organic semiconductor in its channel.

Anticancer Properties

Thiophene derivatives exhibit anticancer properties . They can be used in the development of new anticancer drugs.

Anti-Atherosclerotic Properties

Thiophene derivatives also show anti-atherosclerotic properties . They can be used in the development of drugs for treating atherosclerosis.

Safety and Hazards

The safety data sheet for “Methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

Thiophene-based analogs have been fascinating a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research on thiophene derivatives could involve exploring their potential applications in medicinal chemistry and material science .

properties

IUPAC Name

methyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S2/c1-17-12(14)11-10(13)9(7-18-11)19(15,16)8-5-3-2-4-6-8/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFXHNYCGZJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380980
Record name methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

175201-55-5
Record name Methyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-amino-4-(phenylsulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.